molecular formula C18H16ClNO3 B11395288 4-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide

4-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11395288
M. Wt: 329.8 g/mol
InChI Key: LURDJKWBBCGZNZ-UHFFFAOYSA-N
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Description

4-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride, furan-2-carbaldehyde, and 5-methylfuran-2-carbaldehyde.

    Formation of Intermediates: The furan-2-carbaldehyde and 5-methylfuran-2-carbaldehyde are first converted to their respective amines through reductive amination.

    Coupling Reaction: The amines are then coupled with 4-chlorobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings and benzamide core can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C18H16ClNO3/c1-13-4-9-17(23-13)12-20(11-16-3-2-10-22-16)18(21)14-5-7-15(19)8-6-14/h2-10H,11-12H2,1H3

InChI Key

LURDJKWBBCGZNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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